molecular formula C10H10BrFO2 B7989408 (3-Bromo-4-fluorophenyl)acetic acid ethyl ester

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester

Cat. No.: B7989408
M. Wt: 261.09 g/mol
InChI Key: KIWNXKVMDNGRLS-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (3-Bromo-4-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like (3-Amino-4-fluorophenyl)acetic acid ethyl ester or (3-Mercapto-4-fluorophenyl)acetic acid ethyl ester can be formed.

    Hydrolysis Products: (3-Bromo-4-fluorophenyl)acetic acid.

    Reduction Products: (3-Bromo-4-fluorophenyl)ethanol.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • (3-Bromo-4-chlorophenyl)acetic acid ethyl ester
  • (3-Bromo-4-methylphenyl)acetic acid ethyl ester
  • (3-Bromo-4-nitrophenyl)acetic acid ethyl ester

Comparison: Compared to its analogs, (3-Bromo-4-fluorophenyl)acetic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s chemical stability and reactivity.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWNXKVMDNGRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-4-fluorophenylacetic acid (2.35 g, 9.0 mmol) was treated with concentrated sulfuric acid (2 mL) in ethanol (100 mL) at reflux for 2 hours. Purification by silica gel chromatography provided the title compound.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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